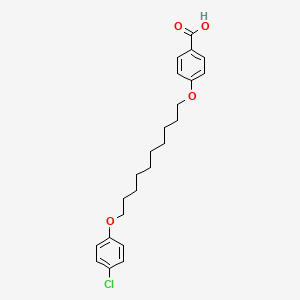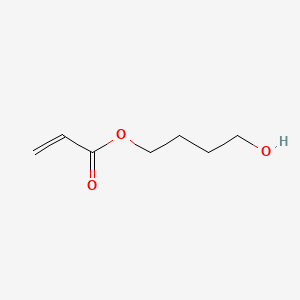
4-Hidroxibutil acrilato
Descripción general
Descripción
4-Hydroxybutyl acrylate (4-HBA) is an acrylic ester of 4-hydroxybutanol, a monomer used in the synthesis of polymers materials such as polyacrylates and polymethacrylates. 4-HBA is a colorless liquid with a low boiling point and low viscosity. It is used in a variety of industrial applications, including coatings, adhesives, and sealants. Additionally, 4-HBA is a versatile organic compound with potential applications in the production of pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
Síntesis de látex de poli(4-hidroxibutil acrilato) estabilizado por carga
La polimerización en dispersión acuosa por transferencia de cadena de adición-fragmentación reversible (RAFT) del this compound (HBA) se lleva a cabo utilizando un agente RAFT soluble en agua que contiene un grupo ácido carboxílico {svg_1}. Esto conduce a la formación de partículas de látex PHBA aniónico polidispersas de aproximadamente 200 nm de diámetro {svg_2}. La naturaleza débilmente hidrófoba de las cadenas PHBA confiere un comportamiento sensible a los estímulos a estos látex {svg_3}.
Producción de nano-objetos de copolímero de bloque dibloque altamente termosensibles
La polimerización en dispersión acuosa RAFT de HBA utilizando un precursor de poli(glicerol monometacrilato) (PGMA) conduce a la producción de una serie de nano-objetos de copolímero de bloque dibloque PGMA57−300-PHBA100 1580 {svg_4}. Estos nano-objetos exhiben un comportamiento termosensible significativamente mayor en un rango mucho más amplio de composiciones de copolímero de bloque dibloque {svg_5}.
Fabricación de un sistema de membrana para la liberación controlada de un sistema de administración de fármacos transdérmicos
Los monómeros de HBA se pueden usar como uno de los componentes para la fabricación de un sistema de membrana para la liberación controlada de un sistema de administración de fármacos transdérmicos {svg_6} {svg_7} {svg_8}. Esta aplicación es particularmente útil en la industria farmacéutica.
Preparación de membranas de poli(2-hidroxi-3-fenoxipropilacrilato, this compound, maleato de dibutilo)
El hidroxibutil acrilato es uno de los monómeros utilizados en la preparación de membranas de poli(2-hidroxi-3-fenoxipropilacrilato, this compound, maleato de dibutilo) {svg_9} {svg_10}. Estas membranas tienen aplicaciones potenciales en varios campos, incluidos los procesos de filtración y separación.
Producción de nanopartículas de copolímero de bloque dibloque PHBA−PNAEP estabilizadas estéricamente
La adición de un monómero hidrófilo miscible en agua adecuado, como la 2-(N-(acriloiloxietil)pirrolidona) (NAEP), conduce a la disolución molecular in situ del látex PHBA, con la posterior polimerización RAFT que conduce a la formación de nanopartículas de copolímero de bloque dibloque PHBA−PNAEP estabilizadas estéricamente de aproximadamente 57 nm de diámetro {svg_11}.
Creación de nano-objetos de copolímero de bloque termosensible que cambian de forma
La polimerización en dispersión acuosa RAFT de HBA utilizando un precursor de PGMA produce nano-objetos de copolímero de bloque termosensible que cambian de forma {svg_12}. Estos nano-objetos se pueden utilizar en diversas aplicaciones, como la administración de fármacos y la ingeniería de tejidos.
Mecanismo De Acción
Target of Action
4-Hydroxybutyl Acrylate (4-HBA) is primarily used as a monomer in the production of polymers . It forms homopolymers and copolymers, which can be prepared with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils . Therefore, the primary targets of 4-HBA are these various organic and inorganic compounds with which it readily undergoes addition reactions .
Mode of Action
4-HBA interacts with its targets through polymerization, a process in which small molecules (monomers) chemically combine to form a large chainlike or network molecule (polymer) . This process is generally stabilized by using air as a blanket gas and by the addition of 300 ppm hydroquinone monomethyl ether (MEHQ) . The polymerization of 4-HBA can result in the formation of materials with properties such as crosslinking, adhesion, scratch resistance, weatherability, rheology modification, and low VOC .
Biochemical Pathways
The biochemical pathways involved in the action of 4-HBA are primarily related to the synthesis of polymers . In the context of biotechnology, 4-HBA has been used in the production of poly(4-hydroxybutyrate) (P4HB), a biodegradable polymer . The synthesis of P4HB involves the conversion of unrelated carbon sources (e.g., sugars) to 4HB .
Pharmacokinetics
It’s known that 4-hba is a liquid at room temperature with a density of 1039 g/cm3 . It has a boiling point of 236 °C and a freezing point of less than -80 °C . Its vapor pressure at 20 °C is 0.005 mbar .
Result of Action
The polymerization of 4-HBA results in the formation of polymers with various beneficial properties, including adhesion, weatherability, crosslinking, scratch resistance, rheology modification, and low VOC . These properties make 4-HBA a valuable component in the production of various materials, including coatings, adhesives, sealants, and elastomers .
Action Environment
The action of 4-HBA is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the polymerization of 4-HBA is generally stabilized by using air as a blanket gas and by the addition of 300 ppm MEHQ .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Hydroxybutyl acrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes and proteins during these reactions. For instance, it can undergo esterification reactions catalyzed by enzymes such as lipases. The interaction with these enzymes involves the formation of ester bonds between the hydroxyl group of 4-Hydroxybutyl acrylate and the carboxyl group of acrylic acid . This interaction is crucial for the formation of polymer chains, which are essential in various industrial applications.
Cellular Effects
4-Hydroxybutyl acrylate has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 4-Hydroxybutyl acrylate can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 4-Hydroxybutyl acrylate involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, 4-Hydroxybutyl acrylate can inhibit the activity of certain hydrolases by forming covalent bonds with their active sites. This inhibition can result in changes in cellular processes such as signal transduction and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxybutyl acrylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that 4-Hydroxybutyl acrylate can cause changes in cellular morphology and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 4-Hydroxybutyl acrylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are primarily due to the compound’s ability to interact with and disrupt cellular membranes .
Metabolic Pathways
4-Hydroxybutyl acrylate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce acrylic acid and 4-hydroxybutanol. These metabolites can further participate in other metabolic reactions, affecting the overall metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 4-Hydroxybutyl acrylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-Hydroxybutyl acrylate is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes such as protein synthesis and energy metabolism .
Propiedades
IUPAC Name |
4-hydroxybutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWUBGAGUCISDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29086-87-1, 73310-36-8 | |
| Record name | 2-Propenoic acid, 4-hydroxybutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73310-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044623 | |
| Record name | 4-Hydroxybutyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2478-10-6, 51309-28-5 | |
| Record name | 4-Hydroxybutyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybutyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxybutyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxybutyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybutyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroxybutyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBUTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O2A4HET1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

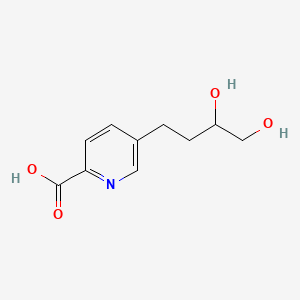

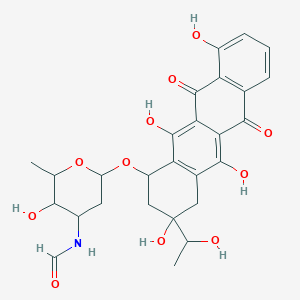
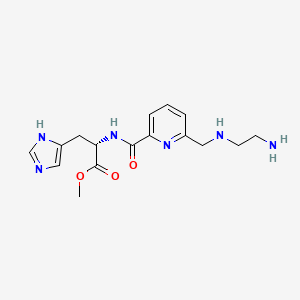


![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)

![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)
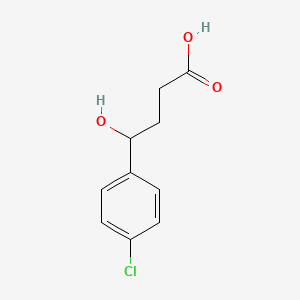
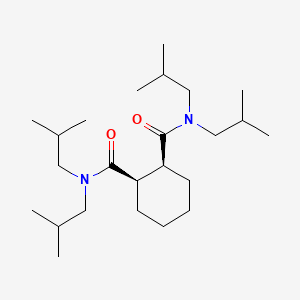
![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)
